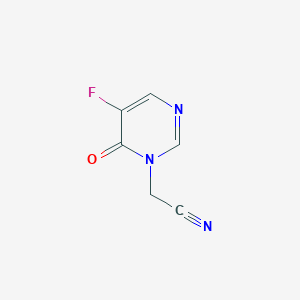

2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile

Description

Properties

CAS No. |

218921-37-0 |

|---|---|

Molecular Formula |

C6H4FN3O |

Molecular Weight |

153.11 g/mol |

IUPAC Name |

2-(5-fluoro-6-oxopyrimidin-1-yl)acetonitrile |

InChI |

InChI=1S/C6H4FN3O/c7-5-3-9-4-10(2-1-8)6(5)11/h3-4H,2H2 |

InChI Key |

QDFBWBMGERCFHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)N(C=N1)CC#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Addition of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or modulator of biological pathways.

Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

Industry: In the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom could enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

To contextualize 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile, we compare it with structurally analogous pyrimidinone and pyridazinone derivatives, focusing on substituent effects, synthetic routes, and reported bioactivities.

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and related analogs:

Key Observations :

- Core Structure: The pyrimidinone core in the target compound and derivatives contrasts with the pyridazinone core in . Pyridazinones often exhibit distinct electronic properties due to the positioning of nitrogen atoms.

- Substituent Effects: The acetonitrile group in the target compound is smaller and more reactive than the benzamide and trifluoroethylamino groups in analogs. This may enhance its suitability as a synthetic intermediate but reduce hydrogen-bonding capacity compared to amide-containing derivatives.

- Fluorine vs. Halogen/Methyl Groups : The 5-fluoro substituent in the target compound likely increases electronegativity and metabolic stability compared to the 4-chloro-3-methylphenyl group in ’s cytotoxic compounds .

Physicochemical Properties

- Melting Points : Benzamide derivatives in exhibit higher melting points (201–225°C) due to strong intermolecular hydrogen bonding via amide groups. The acetonitrile group in the target compound may result in lower melting points, reflecting reduced polarity .

- Solubility: The nitrile group in the target compound may enhance solubility in organic solvents compared to bulkier substituents like trifluoroethylamino groups.

Biological Activity

2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry, particularly for its potential antiviral properties. This compound features a fluorinated pyrimidine ring and an acetonitrile functional group, which may enhance its biological activity. Studies have indicated that similar compounds exhibit significant interactions with viral polymerases, suggesting that this compound could be a promising candidate for antiviral drug development.

Chemical Structure

The chemical structure of this compound is characterized by:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Fluorine Substitution : The presence of a fluorine atom at the 5-position, which can influence the compound's reactivity and biological interactions.

- Oxo Group : Located at the 6-position, contributing to the compound's overall stability and potential interaction with biological targets.

- Acetonitrile Group : Enhances solubility and may affect the pharmacokinetics of the compound.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity similar to other pyrimidine derivatives. The structural features of this compound suggest it could interact effectively with viral enzymes, potentially inhibiting viral replication.

A comparative analysis of structurally related compounds highlights their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base with fluorine | Anticancer agent |

| Cytarabine | Pyrimidine nucleoside | Antiviral and anticancer |

| Ribavirin | Purine nucleoside analog | Broad-spectrum antiviral |

The unique combination of fluorination and oxo substitution in this compound may confer distinct pharmacological properties compared to these other compounds.

The proposed mechanism involves the inhibition of viral polymerases, which are crucial for the replication of various viruses. Interaction studies employing techniques such as molecular docking and enzyme assays are essential for elucidating the binding affinity and inhibitory potential of this compound against specific viral targets.

Synthesis and Evaluation

The synthesis of this compound can be achieved through several organic reactions typical for pyrimidine derivatives. Following synthesis, biological evaluations are conducted to assess cytotoxicity and antiviral efficacy.

In vitro studies have demonstrated that modifications to the pyrimidine core can enhance potency against respiratory viruses and hepatitis viruses. For instance, derivatives with increased lipophilicity or altered functional groups showed improved antiviral activity in preliminary screenings .

Comparative Studies

Recent studies have focused on comparing the biological activities of various acetonitrile derivatives. For example, a library of compounds was tested for cytotoxic effects against human cancer cell lines (HCT-116 and HeLa), revealing that certain derivatives exhibited significant antiproliferative effects. Although these studies primarily targeted different chemical classes, they provide insights into how structural modifications can impact biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.